molecular formula C13H13NO2 B11892456 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol

1-((2-Hydroxyethyl)iminomethyl)-2-naphthol

Cat. No.: B11892456
M. Wt: 215.25 g/mol
InChI Key: PRTPQYWIXUPHAT-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethyl)iminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthol core structure with a hydroxyethyliminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol typically involves the condensation of 2-naphthol with 2-hydroxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Naphthol} + \text{2-Hydroxyethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, where parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers, esters

Scientific Research Applications

1-((2-Hydroxyethyl)iminomethyl)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. The hydroxyethyliminomethyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-Naphthol: A precursor in the synthesis of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol.

    1-Naphthol: Another naphthol derivative with different substituents.

    2-Hydroxyethylamine: A key reactant in the synthesis of the compound.

Uniqueness: this compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other naphthol derivatives.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2-hydroxyethyliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C13H13NO2/c15-8-7-14-9-12-11-4-2-1-3-10(11)5-6-13(12)16/h1-6,9,15-16H,7-8H2

InChI Key

PRTPQYWIXUPHAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NCCO)O

Origin of Product

United States

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